molecular formula C10H13F3N2O B1438075 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol CAS No. 1098343-69-1

2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Cat. No. B1438075
M. Wt: 234.22 g/mol
InChI Key: JXBZOMYIVXCZKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” were not found in the search results, related compounds such as 2-Methyl-3-(trifluoromethyl)aniline have been synthesized . Improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . It may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .


Molecular Structure Analysis

The molecular structure of “2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol” consists of a benzene ring substituted with an amino group, a methyl group, and a trifluoromethyl group . The benzene ring is further linked to an ethanol group via an amino group .

Scientific Research Applications

Ultraviolet Spectra Analysis

Research on related anilines and derivatives, including those with trifluoromethyl groups, shows that these compounds exhibit unique ultraviolet (UV) spectra in various solvents. The introduction of methyl groups or halogen atoms into the phenyl or pyridyl ring of anilines, including structures similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, causes a bathochromic shift in the UV spectra. This indicates potential applications in photophysical studies and material sciences (Cumper & Singleton, 1968).

Chemical Synthesis and Reactivity

Compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been used in synthesizing various organic compounds. For example, anilines with trifluoromethyl groups have been utilized to synthesize quinolinones, indicating the potential of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in organic synthesis and pharmaceutical research (Marull, Lefebvre & Schlosser, 2004).

Polymer and Material Science

Research on aniline derivatives, including those with ethanol and amino groups, has led to the development of novel materials, such as conducting liquid crystalline polymers. This suggests the potential use of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in the field of advanced materials and nanotechnology (Hosseini, Sarrafi & Hosseini, 2013).

Biochemical Applications

Anilines and their derivatives, including those with ethanol and trifluoromethyl groups, have been studied for their biochemical interactions. For instance, the p-hydroxylation of aniline is affected by alcohols, suggesting that similar compounds like 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol may have implications in enzymatic reactions and metabolism studies (Cohen & Mannering, 1973).

Optical Applications

Azo doped polymer thin films using compounds similar to 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol have been researched for optical power limiting applications. This suggests possible uses in optoelectronics and photonics (Rajashekar et al., 2013).

properties

IUPAC Name

2-[2-amino-N-methyl-4-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBZOMYIVXCZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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